![molecular formula C20H24N2O2 B14181009 (2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone CAS No. 945156-04-7](/img/structure/B14181009.png)
(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an ethoxyphenyl group and a methylphenyl group attached to a piperazine ring, which is further connected to a methanone group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2-ethoxybenzoyl chloride with 4-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction .
類似化合物との比較
Similar Compounds
- (2-Methoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone
- (2-Chlorophenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone
- (2-Fluorophenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone
Uniqueness
(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This structural feature may enhance its binding affinity to specific targets and improve its therapeutic potential compared to similar compounds .
特性
CAS番号 |
945156-04-7 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
(2-ethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O2/c1-3-24-19-11-7-5-9-17(19)20(23)22-14-12-21(13-15-22)18-10-6-4-8-16(18)2/h4-11H,3,12-15H2,1-2H3 |
InChIキー |
DVSSBLFJPMSGLJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



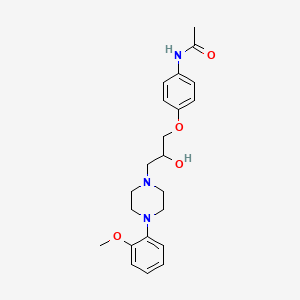

![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)
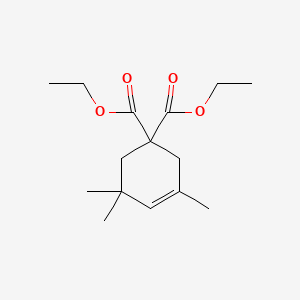
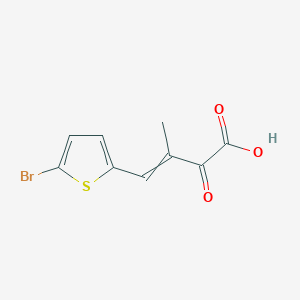
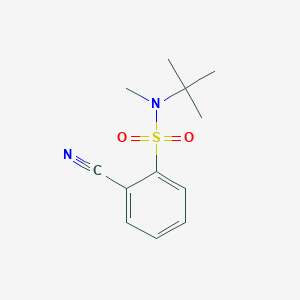
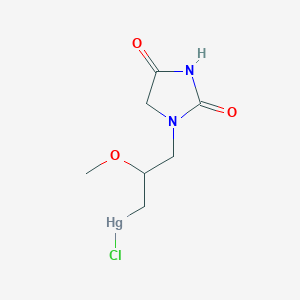
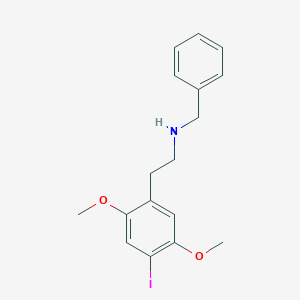
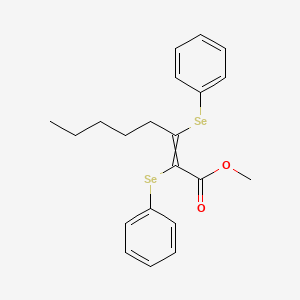
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
